Home > Products > Screening Compounds P16481 > VEGF Receptor 2 Kinase Inhibitor I
VEGF Receptor 2 Kinase Inhibitor I - 210303-54-1

VEGF Receptor 2 Kinase Inhibitor I

Catalog Number: EVT-8186986
CAS Number: 210303-54-1
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I falls under the category of small-molecule inhibitors. These inhibitors can be further classified based on their mechanism of action into type I and type II inhibitors. Type I inhibitors bind to the active conformation of the receptor, while type II inhibitors stabilize an inactive conformation, allowing them to occupy an allosteric site adjacent to the ATP binding pocket .

Synthesis Analysis

The synthesis of Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I typically involves several steps, often beginning with the design of novel compounds through structure-activity relationship studies. For instance, recent studies have focused on derivatives such as furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine, which have shown potent inhibitory effects against the receptor. The synthesis process may include:

  • Initial Screening: Compounds are synthesized and screened for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 kinase at various concentrations.
  • Optimization: Successful candidates undergo further optimization to enhance potency and selectivity, often utilizing techniques such as molecular docking and dynamics simulations to predict binding affinities and conformational stability .
  • Characterization: The final products are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures and purity.
Molecular Structure Analysis

The molecular structure of Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I typically features a core heteroaromatic ring system that interacts with the ATP binding site of the receptor. Key structural components may include:

  • Aromatic Rings: These provide hydrophobic interactions critical for binding.
  • Hydrogen Bond Donors and Acceptors: Functional groups such as amides or ureas are essential for forming hydrogen bonds with residues in the DFG domain of the enzyme .
  • Flexibility: Certain substituents may introduce flexibility in the molecule, enhancing its ability to adapt to different conformations of the receptor during binding.
Chemical Reactions Analysis

Chemical reactions involving Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I primarily focus on its interaction with the receptor's active site. These reactions can include:

  • Phosphorylation Inhibition: The inhibitor competes with ATP for binding at the kinase domain, effectively preventing phosphorylation of downstream signaling proteins .
  • Conformational Changes: Binding of the inhibitor induces conformational changes in the receptor that stabilize its inactive form, thereby inhibiting its activity.
Mechanism of Action

The mechanism of action for Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I involves several key steps:

  1. Binding: The inhibitor binds to the kinase domain of Vascular Endothelial Growth Factor Receptor 2, either at the ATP binding site (type I) or at an allosteric site (type II).
  2. Inhibition of Signaling Pathways: By blocking phosphorylation events initiated by vascular endothelial growth factor binding, the inhibitor disrupts downstream signaling pathways involved in cell proliferation and survival.
  3. Antiangiogenic Effects: This inhibition leads to reduced angiogenesis, which is crucial for tumor growth and metastasis.

Studies have shown that compounds like SKLB1002 significantly inhibit human umbilical vein endothelial cell proliferation and migration in vitro, demonstrating their potential as effective antiangiogenic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I are essential for its functionality:

  • Solubility: The solubility profile is critical for bioavailability; many inhibitors are designed to be soluble in physiological conditions.
  • Stability: Stability under physiological conditions is vital for maintaining efficacy during therapeutic use.
  • Molecular Weight: Typically ranges from 300 to 500 g/mol for effective cellular uptake.

Analyses often include assessing melting points, solubility in various solvents, and stability under different pH conditions .

Applications

Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I has significant applications in:

Introduction to VEGFR2 in Angiogenesis and Oncogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a transmembrane receptor tyrosine kinase encoded by the KDR gene on chromosome 4q12 in humans [1]. As the primary mediator of vascular endothelial growth factor (VEGF)-driven signaling, VEGFR2 regulates physiological and pathological angiogenesis. Its activation initiates downstream cascades (e.g., PI3K/AKT, RAS/RAF/MEK/ERK) that promote endothelial cell survival, proliferation, migration, and vascular permeability [3] [9]. In oncology, VEGFR2 is overexpressed in endothelial cells of tumor vasculature and directly implicated in cancer progression, metastasis, and therapeutic resistance.

Role of VEGFR2 in Tumor-Induced Angiogenesis and Lymphangiogenesis

Structural Determinants of VEGFR2 ActivationVEGFR2 comprises seven extracellular immunoglobulin-like domains (IgD1–IgD7), a transmembrane domain, a juxtamembrane domain, and an intracellular tyrosine kinase domain split by a kinase insert domain (KID) [3]. VEGF binding (primarily VEGF-A) to IgD2–IgD3 induces receptor dimerization, triggering autophosphorylation of tyrosine residues (Y1054, Y1059, Y1175, Y1214) in the kinase domain [3] [9]. This conformational shift activates downstream effectors:

  • Phosphorylated Y1175 recruits phospholipase C gamma (PLCγ), driving protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways to stimulate proliferation.
  • Y1214 phosphorylation activates PI3K/AKT, enhancing cell survival and migration [3] [9].

Table 1: Structural Domains of VEGFR2 and Functional Roles

DomainResiduesFunction
Extracellular Ig-like domains20–764 aaVEGF-A binding (IgD2–IgD3); receptor dimerization (IgD4–IgD7)
Transmembrane domain765–789 aaAnchors receptor; facilitates kinase orientation
Juxtamembrane domain790–833 aaRegulates autophosphorylation rate
Tyrosine kinase domain834–1162 aaATP binding (841–846 aa); catalytic activity (HRDLAARN motif: 1026–1033 aa)
Carboxy-terminal domain1163–1356 aaAutophosphorylation sites for signaling amplification

Mechanisms in Tumor AngiogenesisHypoxia within tumors (>1–2 mm³) upregulates hypoxia-inducible factor 1-alpha (HIF-1α), which transcriptionally activates VEGF expression [4] [8]. VEGFR2 signaling in endothelial cells drives pathological angiogenesis through:

  • Endothelial Sprouting: VEGF/VEGFR2 induces tip cell formation and stalk cell proliferation, enabling new vessel branching [4].
  • Vascular Permeability: Phosphorylation of Src kinase increases endothelial porosity, facilitating plasma protein leakage and matrix remodeling [3].
  • Tube Formation: VEGFR2 upregulates integrin αVβ3 and matrix metalloproteinases (MMPs), enabling endothelial cell alignment into capillary structures [4] [9].

In lymphangiogenesis, VEGFR2 binds VEGF-C/VEGF-D (typically VEGFR3 ligands) in tumors, promoting lymphatic endothelial cell migration and metastasis to lymph nodes [9].

Pathological Implications of VEGF/VEGFR2 Signaling in Solid Tumors

Aberrant Vasculature and MetastasisTumor vessels fueled by VEGFR2 signaling exhibit structural and functional abnormalities:

  • Immature Pericyte Coverage: Reduced PDGF-B/PDGFRβ signaling leads to sparse pericyte recruitment, causing vessel fragility and hemorrhage [4].
  • High Permeability: Dysregulated VE-cadherin junctions result in plasma leakage, elevating interstitial pressure (5–130 mmHg vs. 0–3 mmHg in normal tissue) [4].
  • Heterogeneous Blood Flow: Irregular branching and dilation create hypoxic/acidic microenvironments, selecting for aggressive cancer clones [4] [8].

These features enable hematogenous dissemination. For example, in hepatocellular carcinoma (HCC), VEGFR2 activation induces epithelial-mesenchymal transition (EMT) via TGF-β/Smad signaling, enhancing cancer cell invasiveness [10].

Cancer Stem Cells (CSCs) and ResistanceVEGFR2 is co-expressed with CSC markers (CD44, CD133) in HCC and breast cancer. Signaling through VEGF/VEGFR2/NRP-1:

  • Sustains CSC self-renewal via Hedgehog and Notch pathways [10].
  • Promotes MDR1 expression, enhancing chemoresistance [10].
  • Facilitates CSC intravasation into circulation via vascular co-option (wrapping pre-existing vessels) [4] [10].

Table 2: Resistance Mechanisms to VEGFR2 Inhibition in Solid Tumors

MechanismMolecular DriversTumor Types
Alternative angiogenic pathwaysFGF, PDGF, Angiopoietin-2 upregulationRenal cell carcinoma, NSCLC
Vessel co-optionTumor cell migration along existing vasculatureColorectal cancer, melanoma
Hypoxia-induced EMTHIF-1α/Snail/Twist axisHCC, triple-negative breast cancer
CSC-driven vascular mimicryVE-cadherin, MMP14 overexpressionOvarian cancer, glioblastoma

Tumor Microenvironment ModulationVEGFR2 signaling recruits immunosuppressive cells:

  • Tumor-associated macrophages (TAMs) secrete VEGF, perpetuating angiogenesis [4] [8].
  • Myeloid-derived suppressor cells (MDSCs) express VEGFR2, promoting their infiltration and suppression of T-cell activity [9].Hypoxic stress from abnormal vessels also upregulates programmed death-ligand 1 (PD-L1) on endothelial and cancer cells, facilitating immune evasion [4] [9].

Therapeutic Targeting ImplicationsInhibitors like YLL545 and CHMFL-VEGFR2-002 block VEGFR2 kinase activity:

  • YLL545 inhibits VEGF-induced phosphorylation (IC₅₀: 5.884 μM) and downstream STAT3/ERK pathways, suppressing tube formation by 67% [7].
  • CHMFL-VEGFR2-002 shows high selectivity over PDGFR/FGFR (IC₅₀ = 66 nM), normalizing vessels in zebrafish models [2].Novel agents (e.g., tris-1,2,3-triazole hybrids) inhibit VEGFR2 (IC₅₀: 20–35 nM) and reverse TGF-β-induced EMT in HCC [5] [10].

Concluding Insight: The VEGF/VEGFR2 axis is a linchpin in tumor vascularization, metastasis, and microenvironmental reprogramming. Precision targeting of VEGFR2’s structural domains or its crosstalk with CSC/EMT pathways presents a rational strategy to overcome resistance in advanced solid tumors.

Properties

CAS Number

210303-54-1

Product Name

VEGF Receptor 2 Kinase Inhibitor I

IUPAC Name

ethyl 2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)/b13-9-

InChI Key

PMUJUSJUVIXDQC-LCYFTJDESA-N

SMILES

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.